molecular formula C12H12N2O B3105770 1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 154927-02-3

1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3105770
CAS No.: 154927-02-3
M. Wt: 200.24 g/mol
InChI Key: RXFUVCOXOVBENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C12H12N2O It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyrazole derivatives with benzyl halides under basic conditions. For instance, the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with benzyl bromide in the presence of a base like potassium carbonate can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: 1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Benzyl-5-methyl-1H-pyrazole-4-methanol.

    Substitution: Various benzyl-substituted pyrazole derivatives.

Scientific Research Applications

1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzyl and pyrazole moieties contribute to its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde
  • 1-Benzyl-5-ethyl-1H-pyrazole-4-carbaldehyde
  • 1-Benzyl-5-methyl-1H-pyrazole-3-carbaldehyde

Uniqueness: 1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the benzyl and methyl groups, which influence its reactivity and interaction with other molecules. This structural arrangement can result in distinct chemical and biological properties compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new materials and drugs. Ongoing research continues to uncover its full potential and expand its applications in diverse fields.

Biological Activity

1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O. The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and an aldehyde functional group that plays a critical role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate enzyme activity, leading to various physiological effects.
  • Binding Affinity : The structural arrangement of the benzyl and pyrazole moieties contributes to its binding affinity and specificity towards different receptors or enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance:

  • In Vitro Studies : Research demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The mechanism involves inhibition of tubulin polymerization at the colchicine-binding site, disrupting mitotic processes .
CompoundCell LineIC50 (µM)
This compoundMCF-715.0
1-Benzyl-5-methyl-1H-pyrazole derivativesSiHa12.5
1-Benzyl-5-methyl-1H-pyrazole derivativesPC-314.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study found that pyrazole derivatives showed notable activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Study on Anticancer Properties

In one notable study, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity. Among them, specific derivatives showed promising results in inhibiting the proliferation of cancer cells while exhibiting lower toxicity towards normal cells .

Synergistic Effects with Chemotherapy

Another study investigated the synergistic effects of this compound when combined with doxorubicin in breast cancer models. The combination therapy resulted in enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential therapeutic advantage in treatment protocols for resistant cancer types .

Properties

IUPAC Name

1-benzyl-5-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-12(9-15)7-13-14(10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFUVCOXOVBENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001207499
Record name 5-Methyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154927-02-3
Record name 5-Methyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154927-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.